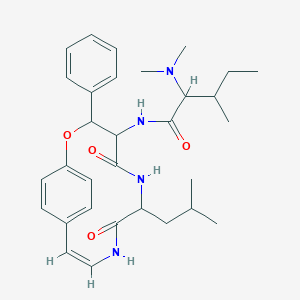![molecular formula C17H8N4S2 B232159 [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline (BTQ) is a heterocyclic compound that has gained significant attention in scientific research due to its potential in various fields.
Mecanismo De Acción
The mechanism of action of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline in anticancer activity is not fully understood. However, it has been suggested that [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In imaging applications, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline acts as a fluorescent probe by binding to specific biomolecules, such as DNA and proteins, and emitting fluorescence upon excitation.
Biochemical and Physiological Effects:
[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been shown to exhibit low toxicity and high biocompatibility in vitro and in vivo studies. In anticancer activity, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. In imaging applications, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been used to visualize DNA and protein structures in live cells with high specificity and sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline in lab experiments include its ease of synthesis, low toxicity, and high biocompatibility. However, the limitations of using [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline include its low solubility in water and its potential instability under certain conditions.
Direcciones Futuras
In [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline research include the optimization of synthesis methods to increase yield and purity, the development of new applications in biomedicine, and the exploration of its potential in other scientific fields. Additionally, the development of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline-based drug delivery systems and the investigation of its potential as a therapeutic agent for various diseases are promising future directions.
In conclusion, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline is a versatile and promising compound that has shown potential in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential in new applications.
Métodos De Síntesis
The synthesis of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline involves a series of chemical reactions, which include the cyclization of 2-(2-bromoethyl)benzo[d]thiazole with 2-aminothiophenol, followed by the reaction with 2-(2-aminoethyl)indole to obtain the final product. The synthesis of [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been extensively studied for its potential in various scientific fields, such as material science, organic electronics, and biomedicine. In material science, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices. In organic electronics, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been used as an active layer in organic solar cells, which have shown high efficiency and stability. In biomedicine, [1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has been studied for its potential as an anticancer agent and as a fluorescent probe for imaging applications.
Propiedades
Fórmula molecular |
C17H8N4S2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
21,23-dithia-3,4,5,6-tetrazahexacyclo[11.10.0.02,6.07,12.014,22.015,20]tricosa-1(13),2,4,7,9,11,14(22),15,17,19-decaene |
InChI |
InChI=1S/C17H8N4S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)22-17(14)23-15(13)16-18-19-20-21(11)16/h1-8H |
Clave InChI |
PHNUEICPXRVIQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=NN=NN24)SC5=C3C6=CC=CC=C6S5 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=NN=NN24)SC5=C3C6=CC=CC=C6S5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)

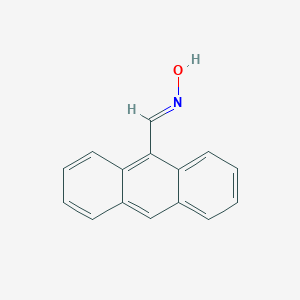
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)
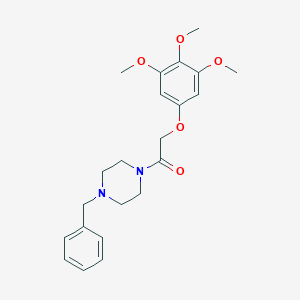
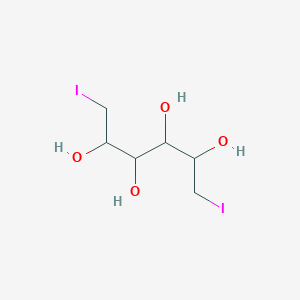
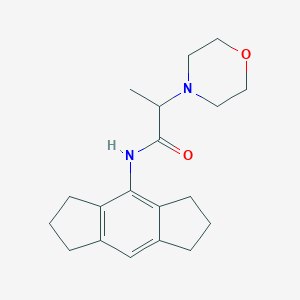
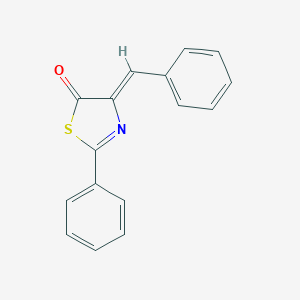
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
